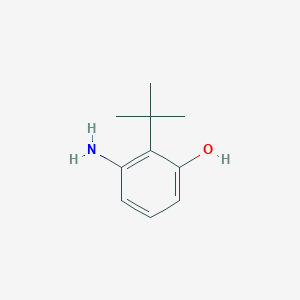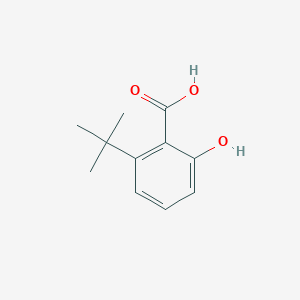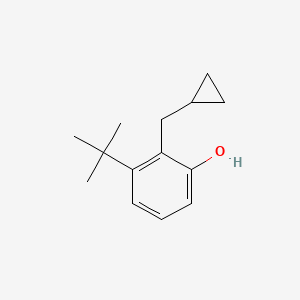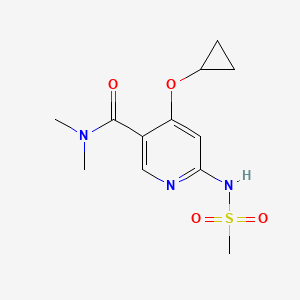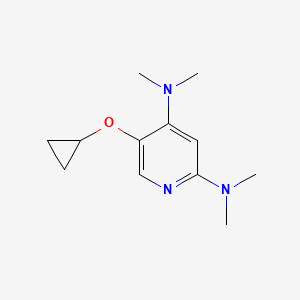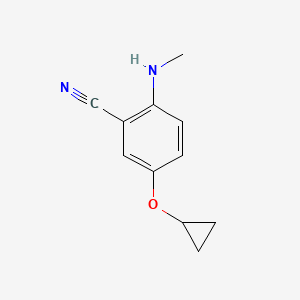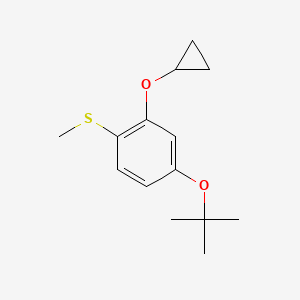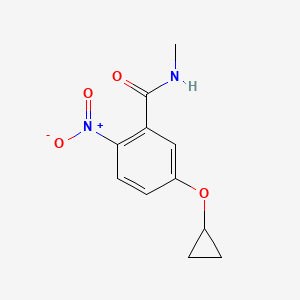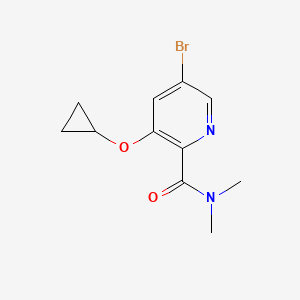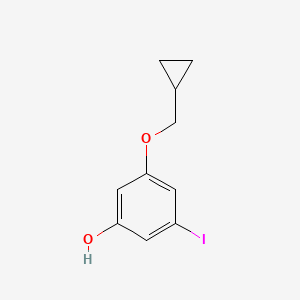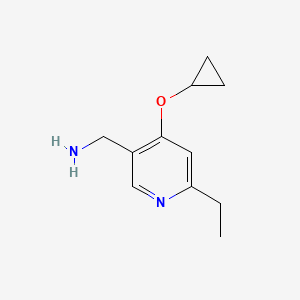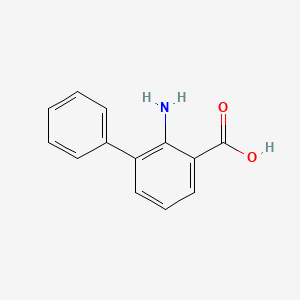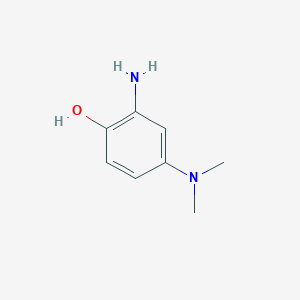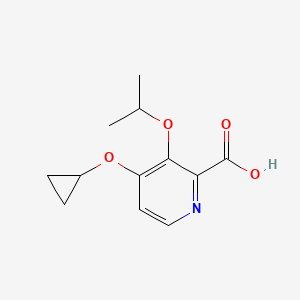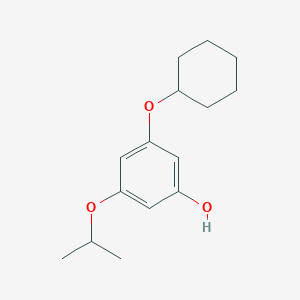
3-(Cyclohexyloxy)-5-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)-5-isopropoxyphenol: is an organic compound characterized by the presence of a cyclohexyloxy group and an isopropoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-5-isopropoxyphenol typically involves the following steps:
Formation of the Phenol Derivative: The starting material, phenol, undergoes alkylation to introduce the isopropoxy group. This can be achieved using isopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Cyclohexyloxy Group: The intermediate product is then subjected to a nucleophilic substitution reaction with cyclohexyl bromide in the presence of a base like sodium hydride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyloxy)-5-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated phenols
Aplicaciones Científicas De Investigación
3-(Cyclohexyloxy)-5-isopropoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)-5-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexyloxy and isopropoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclohexyloxy)-4-isopropoxyphenol
- 3-(Cyclohexyloxy)-5-methoxyphenol
- 3-(Cyclohexyloxy)-5-ethoxyphenol
Uniqueness
3-(Cyclohexyloxy)-5-isopropoxyphenol is unique due to the specific positioning of the cyclohexyloxy and isopropoxy groups on the phenol ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
3-cyclohexyloxy-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C15H22O3/c1-11(2)17-14-8-12(16)9-15(10-14)18-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3 |
Clave InChI |
ZMWKNDXOPFBOKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


